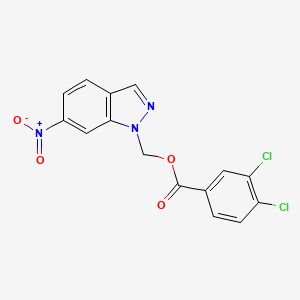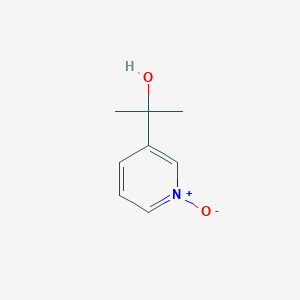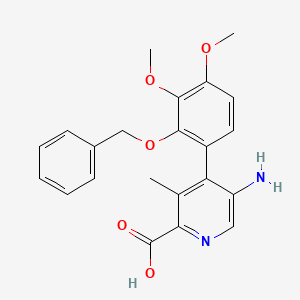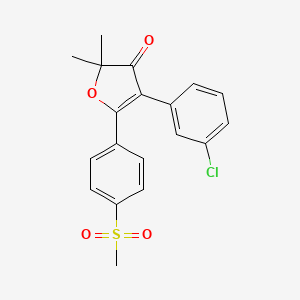
2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C8H9ClN2O2S It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position, a cyclopropyl group at the 5-position, and a methylsulfonyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine, cyclopropylamine, and methylsulfonyl chloride.
Cyclopropylation: The 5-position of the pyrimidine ring is substituted with a cyclopropyl group using cyclopropylamine under suitable reaction conditions.
Methylsulfonylation: The 4-position of the pyrimidine ring is then substituted with a methylsulfonyl group using methylsulfonyl chloride in the presence of a base, such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and methylsulfonyl groups contribute to its reactivity and ability to form covalent bonds with target molecules. The cyclopropyl group may enhance its binding affinity and specificity for certain biological targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(methylsulfonyl)pyrimidine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
5-Cyclopropyl-4-(methylsulfonyl)pyrimidine: Lacks the chloro group, which may influence its chemical properties and applications.
2-Chloro-5-cyclopropylpyrimidine: Lacks the methylsulfonyl group, which may impact its solubility and reactivity.
Uniqueness
2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C8H9ClN2O2S |
|---|---|
Peso molecular |
232.69 g/mol |
Nombre IUPAC |
2-chloro-5-cyclopropyl-4-methylsulfonylpyrimidine |
InChI |
InChI=1S/C8H9ClN2O2S/c1-14(12,13)7-6(5-2-3-5)4-10-8(9)11-7/h4-5H,2-3H2,1H3 |
Clave InChI |
GEQNBRIJZVAMSQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC(=NC=C1C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)


![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)






